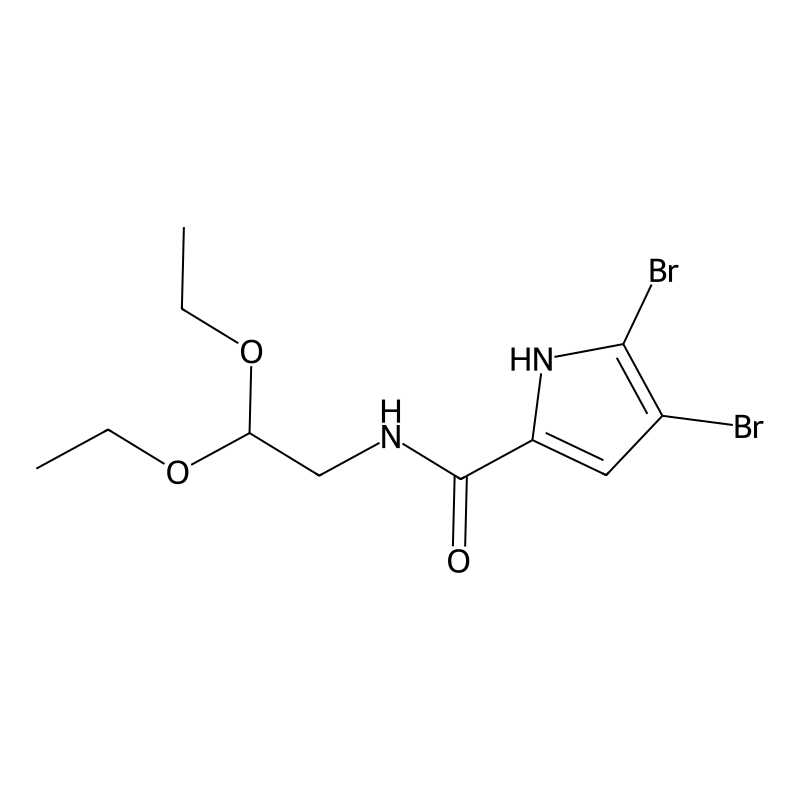

4,5-dibromo-N-(2,2-diethoxyethyl)-1H-pyrrole-2-carboxamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4,5-Dibromo-N-(2,2-diethoxyethyl)-1H-pyrrole-2-carboxamide is an organic compound characterized by its unique structure, which includes a pyrrole ring substituted with bromine atoms and a diethoxyethyl group. Its molecular formula is C₁₀H₁₂Br₂N₂O₂, and it has a molecular weight of approximately 384.06 g/mol. This compound is notable for its potential applications in biochemical research and medicinal chemistry, particularly due to its interactions with biological systems.

- Due to the lack of research on this specific compound, safety information is not available. However, similar molecules containing bromides can be irritating to the skin and eyes. Amides can also react with strong acids or bases. Always handle unknown compounds with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

The reactivity of 4,5-dibromo-N-(2,2-diethoxyethyl)-1H-pyrrole-2-carboxamide primarily involves nucleophilic substitutions and electrophilic aromatic substitutions due to the presence of the bromine atoms on the pyrrole ring. The carboxamide functional group can also participate in various reactions, such as hydrolysis and condensation reactions. These reactions can be leveraged to modify the compound for specific applications in drug development or material science.

4,5-Dibromo-N-(2,2-diethoxyethyl)-1H-pyrrole-2-carboxamide has shown promising biological activity, particularly as an inhibitor of DNA gyrase. This enzyme is critical for bacterial DNA replication and is a target for antibacterial agents. Studies indicate that compounds similar to 4,5-dibromo-N-(2,2-diethoxyethyl)-1H-pyrrole-2-carboxamide can exhibit significant antimicrobial properties, making them candidates for further development as antibiotics .

The synthesis of 4,5-dibromo-N-(2,2-diethoxyethyl)-1H-pyrrole-2-carboxamide typically involves several steps:

- Formation of the Pyrrole Ring: The initial step often includes the cyclization of appropriate precursors to form the pyrrole structure.

- Bromination: The introduction of bromine atoms at the 4 and 5 positions can be achieved through electrophilic bromination reactions.

- Amidation: The final step involves attaching the diethoxyethyl group through an amide bond formation with the carboxylic acid derivative.

These methods can be optimized based on desired yields and purity levels.

4,5-Dibromo-N-(2,2-diethoxyethyl)-1H-pyrrole-2-carboxamide has several applications:

- Biochemical Research: It serves as a tool compound for studying enzyme inhibition and cellular processes.

- Pharmaceutical Development: Due to its antibacterial properties, it is being explored as a lead compound for new antibiotics.

- Material Science: Its unique chemical structure may allow for applications in developing novel materials with specific properties.

Interaction studies have indicated that 4,5-dibromo-N-(2,2-diethoxyethyl)-1H-pyrrole-2-carboxamide interacts effectively with DNA gyrase, leading to inhibition of bacterial growth. The binding affinity and mechanism of action are critical areas of research that can provide insights into its potential as an antibiotic agent . Additionally, studies on its solubility and stability in biological systems are essential for evaluating its efficacy as a drug candidate.

Several compounds share structural similarities with 4,5-dibromo-N-(2,2-diethoxyethyl)-1H-pyrrole-2-carboxamide. Here are some notable examples:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4,5-Dibromo-N-phenyl-1H-pyrrole-2-carboxamide | Similar dibrominated pyrrole structure | DNA gyrase inhibitor |

| N-(4-bromophenyl)-4,5-dibromopyrrole-2-carboxamide | Contains bromine substitutions on pyrrole | Antimicrobial activity |

| 4-Bromo-N-(2-methoxyethyl)-1H-pyrrole-2-carboxamide | Different alkyl substitution but similar core | Potential anti-cancer properties |

Uniqueness

The uniqueness of 4,5-dibromo-N-(2,2-diethoxyethyl)-1H-pyrrole-2-carboxamide lies in its specific substitution pattern and functional groups that enhance its solubility and biological activity compared to other similar compounds. Its dual functionality as both a potential antibiotic and a research tool distinguishes it from many other pyrrole derivatives.

4,5-Dibromo-N-(2,2-diethoxyethyl)-1H-pyrrole-2-carboxamide possesses the molecular formula C₁₁H₁₆Br₂N₂O₃ and a molecular weight of 384.06 grams per mole. The compound features a pyrrole ring system substituted with bromine atoms at the 4 and 5 positions, coupled with a carboxamide functional group at position 2 that is further modified with a 2,2-diethoxyethyl substituent. This structural arrangement creates a molecule with distinctive electronic and steric properties that contribute to its biological activity profile.

The chemical structure can be represented by the SMILES notation CCOC(CNC(=O)c1cc(c([nH]1)Br)Br)OCC, which illustrates the connectivity between the pyrrole core and the diethoxy-substituted ethyl amide side chain. The compound's InChI key FUQASTTUPMECQZ-UHFFFAOYSA-N provides a unique identifier for database searches and computational studies.

Key physical and chemical properties of this compound include a calculated boiling point of 459.7±45.0 degrees Celsius at 760 millimeters of mercury, a flash point of 231.8±28.7 degrees Celsius, and a density of 1.6±0.1 grams per cubic centimeter. The compound exhibits a vapor pressure of 0.0±1.1 millimeters of mercury at 25 degrees Celsius, indicating low volatility under standard conditions.

| Property | Value | Units |

|---|---|---|

| Molecular Formula | C₁₁H₁₆Br₂N₂O₃ | - |

| Molecular Weight | 384.06 | g/mol |

| Boiling Point | 459.7±45.0 | °C at 760 mmHg |

| Flash Point | 231.8±28.7 | °C |

| Density | 1.6±0.1 | g/cm³ |

| Vapor Pressure | 0.0±1.1 | mmHg at 25°C |

| Polarizability | 30.2±0.5 | 10⁻²⁴cm³ |

Natural Occurrence and Marine Origins

The compound demonstrates significant relevance to marine natural product chemistry, as closely related dibrominated pyrrole carboxamides have been identified in various marine organisms. Specifically, 4,5-dibromo-1H-pyrrole-2-carboxamide, the parent compound without the diethoxyethyl substituent, has been reported in marine sponges including Stylissa massa, Pseudoceratina purpurea, and Stylissa carteri. These marine organisms produce brominated pyrrole derivatives as part of their chemical defense mechanisms against predators and competing organisms.

The natural occurrence of related compounds in marine environments has provided inspiration for synthetic chemists to develop analogues with enhanced biological activities. The marine sponge Agelas species, in particular, has been recognized as a prolific source of brominated pyrrole alkaloids, including oroidin and hymenidin, which serve as biosynthetic precursors for more complex secondary metabolites. This natural precedent has validated the therapeutic potential of brominated pyrrole carboxamides and has driven extensive synthetic efforts to create novel analogues.

Oroidin, formally known as (E)-N-(3-(2-amino-1H-imidazol-4-yl)allyl)-4,5-dibromo-1H-pyrrole-2-carboxamide, represents one of the most studied members of this compound class and has served as a lead structure for the development of synthetic libraries containing compounds like 4,5-dibromo-N-(2,2-diethoxyethyl)-1H-pyrrole-2-carboxamide. The structural similarity between natural products and synthetic analogues underscores the importance of marine-derived chemical scaffolds in drug discovery.

Significance in Medicinal Chemistry Research

The compound occupies a prominent position in contemporary medicinal chemistry research due to its demonstrated biological activities and structural versatility. Halogen-substituted pyrrole-2-carboxamides represent integral molecular fragments of bioactive marine natural products and both natural and synthetic anti-infective agents. The presence of bromine substituents on the pyrrole ring enhances the compound's ability to interact with biological targets through halogen bonding and other non-covalent interactions.

Research investigations have revealed that compounds structurally related to 4,5-dibromo-N-(2,2-diethoxyethyl)-1H-pyrrole-2-carboxamide exhibit potent antimicrobial properties, making them attractive candidates for antibiotic development. The growing concern over antibiotic resistance has intensified interest in novel antimicrobial scaffolds, and brominated pyrrole carboxamides have emerged as promising alternatives to conventional antibiotics.

The compound's medicinal chemistry significance extends beyond antimicrobial applications. Studies have demonstrated that dibrominated pyrrole derivatives can serve as inhibitors of various enzymes critical to cellular processes. The 3,4-dichloro-5-methyl-1H-pyrrole-2-carboxamide fragment, found in natural and synthetic antibacterials, is crucial for binding to the active site of bacterial topoisomerases. This precedent has encouraged the exploration of brominated analogues as potential enzyme inhibitors.

Furthermore, the compound's structural features make it an attractive starting point for structure-activity relationship studies. The diethoxyethyl substituent provides opportunities for chemical modification, allowing researchers to systematically vary the electronic and steric properties of the molecule to optimize biological activity. This synthetic flexibility has made 4,5-dibromo-N-(2,2-diethoxyethyl)-1H-pyrrole-2-carboxamide a valuable tool compound in medicinal chemistry programs.

DNA Gyrase Inhibition and Antimicrobial Activity

One of the most significant aspects of 4,5-dibromo-N-(2,2-diethoxyethyl)-1H-pyrrole-2-carboxamide's biological profile is its activity as a DNA gyrase inhibitor. DNA gyrase represents a crucial enzyme in bacterial DNA replication and has been validated as an important target for antibacterial drug development. The enzyme's essential role in bacterial survival makes it an attractive target for overcoming antibiotic resistance.

Research studies have demonstrated that dibrominated pyrrole carboxamides can achieve nanomolar inhibition of bacterial DNA gyrase B. A series of N-phenyl-4,5-dibromopyrrolamides was developed as inhibitors of bacterial DNA gyrase B with inhibitory concentration 50 values in the low nanomolar range. The most active compound in this series exhibited an inhibitory concentration 50 of 20 nanomolar against Escherichia coli DNA gyrase, demonstrating the potent enzyme inhibitory activity achievable with this chemical scaffold.

The mechanism of DNA gyrase inhibition involves the binding of dibrominated pyrrole compounds to specific sites within the enzyme structure. Computational studies have revealed that these compounds can occupy the adenine binding pocket of DNA gyrase, forming critical interactions with amino acid residues that are essential for enzyme function. The bromine substituents play a crucial role in these interactions, contributing to the binding affinity through halogen bonding and hydrophobic contacts.

| Compound Series | Target Enzyme | IC₅₀ Value | Bacterial Strain |

|---|---|---|---|

| N-phenyl-4,5-dibromopyrrolamides | E. coli DNA gyrase B | 20 nM | Escherichia coli |

| Dibrominated pyrrole derivatives | S. aureus DNA gyrase | 1.4 μM | Staphylococcus aureus |

| Pyrrole carboxamides | E. coli topoisomerase IV | 11 μM | Escherichia coli |

| Brominated analogues | S. aureus topoisomerase IV | 14 μM | Staphylococcus aureus |

The selectivity profile of these compounds extends beyond DNA gyrase to include topoisomerase IV, another type II topoisomerase that shares structural and functional similarities with DNA gyrase. However, the inhibitory activities against topoisomerase IV are generally lower compared to DNA gyrase, suggesting some degree of selectivity for the primary target. This selectivity profile is advantageous for therapeutic applications, as it may reduce the likelihood of off-target effects.

Structure-Activity Relationships and Synthetic Optimization

The development of 4,5-dibromo-N-(2,2-diethoxyethyl)-1H-pyrrole-2-carboxamide and related analogues has been guided by extensive structure-activity relationship studies that have revealed key structural features essential for biological activity. These investigations have demonstrated that specific modifications to the pyrrole core and carboxamide substituents can dramatically impact antimicrobial potency and selectivity.

Research has shown that the hydrogen atoms on the pyrrole-2-carboxamide moiety are crucial for biological activity. Replacement of the pyrrole hydrogen with a methyl group reduces activity by approximately 50-fold, while methylation of both the pyrrole and carboxamide hydrogens results in complete loss of activity. This finding highlights the importance of hydrogen bonding interactions between the compound and its biological target, likely involving the formation of critical hydrogen bonds with amino acid residues in the enzyme active site.

The nature of substituents on the pyrrole ring also significantly influences biological activity. Studies of pyrrole-2-carboxamides with various substituents have revealed that phenyl and pyridyl groups bearing electron-withdrawing substituents enhance antimicrobial activity. Conversely, strong electron-withdrawing groups such as trifluoromethyl can decrease activity compared to optimal substituents. This pattern suggests that moderate electron withdrawal from the aromatic system contributes to favorable binding interactions with the target enzyme.

The carboxamide substituent provides another important site for structural optimization. Research has demonstrated that bulky substituents at the carboxamide position can enhance potency against Mycobacterium tuberculosis. The 2,2-diethoxyethyl group in the title compound represents one such bulky substituent that has been selected based on its favorable contributions to biological activity and physicochemical properties.

Synthetic accessibility represents another crucial factor in the development of this compound class. The preparation of halogen-substituted pyrrole building blocks has been achieved through practical synthetic routes that can deliver target compounds on scales ranging from 50 milligrams to 1 gram. These synthetic methods enable the rapid preparation of diverse analogues for structure-activity relationship studies and biological evaluation.

The conversion of these building blocks to nanomolar inhibitors of bacterial DNA gyrase B has been demonstrated for multiple prepared compounds, showcasing the usefulness of this chemical scaffold in medicinal chemistry applications. The ability to systematically modify the structure while maintaining potent biological activity makes this compound class particularly attractive for drug development programs targeting bacterial infections.

| Structural Modification | Activity Impact | Mechanism |

|---|---|---|

| Pyrrole N-methylation | 50-fold reduction | Loss of critical hydrogen bonding |

| Dual N-methylation | Complete loss | Elimination of hydrogen bond network |

| Electron-withdrawing substituents | Enhanced activity | Improved binding affinity |

| Bulky carboxamide groups | Increased potency | Better target engagement |

| Fluorophenyl modifications | Potent activity (<0.016 μg/mL) | Optimized electronic properties |

Molecular Formula and Basic Properties

The compound 4,5-dibromo-N-(2,2-diethoxyethyl)-1H-pyrrole-2-carboxamide possesses the molecular formula C₁₁H₁₆Br₂N₂O₃ with a molecular weight of 384.06 g/mol [1] [2] [3] [4]. The Chemical Abstracts Service (CAS) registry number is 1461713-43-8, and it is cataloged under the Molecular Design Limited (MDL) number MFCD26407616 [2] [3] [5].

Structural Components

The compound features a complex heterocyclic structure built around a pyrrole ring system. The core structure consists of a five-membered pyrrole ring containing one nitrogen atom, which serves as the fundamental aromatic framework [1] [3]. The pyrrole ring exhibits characteristic aromatic properties with delocalized π-electrons contributing to its stability and reactivity patterns.

Substitution Pattern

The molecule displays a specific substitution pattern that significantly influences its chemical properties. Two bromine atoms are positioned at the 4 and 5 positions of the pyrrole ring, creating a 4,5-dibromo substitution pattern [1] [2] [3]. This dibromination introduces substantial electron-withdrawing effects that modify the electronic character of the aromatic system.

At the 2-position of the pyrrole ring, a carboxamide functional group (-CONH-) is attached, providing hydrogen bonding capability and contributing to the molecule's planarity [1] [3]. The nitrogen atom of the carboxamide group is further substituted with a 2,2-diethoxyethyl group, which consists of an ethyl chain bearing two ethoxy substituents at the terminal carbon atom.

Structural Representation

The compound can be represented using various structural notation systems. The Simplified Molecular Input Line Entry System (SMILES) notation is CCOC(CNC(=O)c1cc(c([nH]1)Br)Br)OCC [1] [3] [5]. The International Chemical Identifier (InChI) representation is InChI=1S/C11H16Br2N2O3/c1-3-17-9(18-4-2)6-14-11(16)8-5-7(12)10(13)15-8/h5,9,15H,3-4,6H2,1-2H3,(H,14,16) [1] [3], with the corresponding InChI Key being FUQASTTUPMECQZ-UHFFFAOYSA-N [1] [3].

Physical Properties

Thermodynamic Properties

The compound exhibits specific thermodynamic characteristics that define its behavior under various conditions. The boiling point has been determined to be 459.7 ± 45.0 °C at 760 mmHg, indicating significant thermal stability [1]. The flash point is reported as 231.8 ± 28.7 °C, which is an important parameter for safety considerations during handling and storage [1].

The melting point of 4,5-dibromo-N-(2,2-diethoxyethyl)-1H-pyrrole-2-carboxamide has not been definitively established in the available literature, representing a gap in the current physical property data for this compound.

Density and Molecular Properties

The density of the compound is reported as 1.6 ± 0.1 g/cm³, reflecting the significant contribution of the two bromine atoms to the molecular mass [1]. The polarizability has been calculated as 30.2 ± 0.5 × 10⁻²⁴ cm³, which provides insight into the molecule's electronic properties and intermolecular interactions [1].

The vapor pressure at 25°C is exceptionally low at 0.0 ± 1.1 mmHg, indicating minimal volatility under ambient conditions [1]. This property suggests that the compound has low tendency to evaporate, which is consistent with its relatively high molecular weight and the presence of polar functional groups.

Electronic Properties

The electronic structure of 4,5-dibromo-N-(2,2-diethoxyethyl)-1H-pyrrole-2-carboxamide is significantly influenced by the substitution pattern on the pyrrole ring. The two bromine atoms at positions 4 and 5 act as electron-withdrawing groups, reducing the electron density of the aromatic system . This electronic modification affects the compound's reactivity patterns, particularly in electrophilic and nucleophilic substitution reactions.

The carboxamide group provides extended conjugation with the pyrrole ring system, contributing to the overall electronic delocalization. This conjugation may influence the compound's optical properties, including ultraviolet absorption characteristics and potential fluorescence behavior.

Spectroscopic Properties

While specific spectroscopic data for 4,5-dibromo-N-(2,2-diethoxyethyl)-1H-pyrrole-2-carboxamide is limited in the available literature, the structural features suggest characteristic spectroscopic signatures. The pyrrole ring system typically exhibits distinct nuclear magnetic resonance (NMR) patterns, with the aromatic protons appearing in the downfield region due to the deshielding effect of the aromatic ring current.

The presence of bromine atoms would be expected to produce characteristic patterns in both ¹H and ¹³C NMR spectra, with the brominated carbon atoms appearing at specific chemical shifts. The carboxamide carbonyl carbon would typically appear around 160-170 ppm in ¹³C NMR spectra, while the ethoxy groups would contribute characteristic ethyl patterns in both ¹H and ¹³C NMR.

Structural Stability and Conformational Analysis

The molecular structure of 4,5-dibromo-N-(2,2-diethoxyethyl)-1H-pyrrole-2-carboxamide exhibits several factors that contribute to its overall stability. The pyrrole ring maintains planarity due to its aromatic character, while the carboxamide group also tends to adopt a planar configuration due to partial double-bond character resulting from resonance [7] [8].

The 2,2-diethoxyethyl substituent introduces conformational flexibility to the molecule, as the ethoxy groups can adopt various rotational conformations. This flexibility may influence the compound's behavior in different environments and its interaction with biological targets.